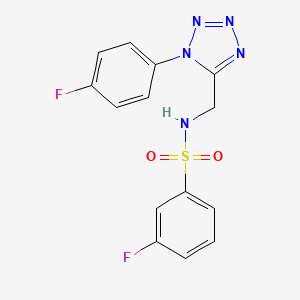

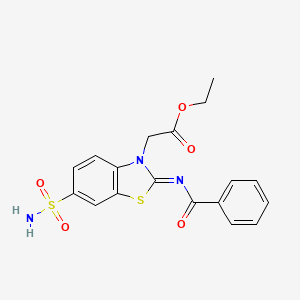

![molecular formula C24H17N3O B2515555 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline CAS No. 126181-09-7](/img/structure/B2515555.png)

4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

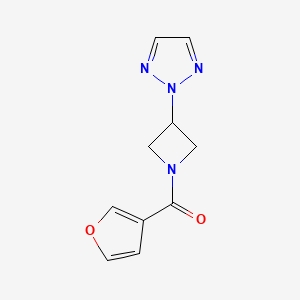

The compound 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline is a hybrid molecule that incorporates both the 1,3,4-oxadiazole and quinoline moieties. These structural features are commonly found in compounds with significant biological activities, such as antimicrobial, antifungal, and anticancer properties. The oxadiazole ring, in particular, is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, which is known for its versatility in drug design due to its bioisosteric properties with other heterocycles like thiazole and isoxazole .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives often involves multi-component reactions, such as the Ugi/aza-Wittig reaction, which can produce polysubstituted oxadiazoles in good yields . Another approach for synthesizing oxadiazole derivatives is the cyclization of carbohydrazide groups with aromatic acids, aldehydes, and carbon disulfide, as seen in the synthesis of quinazolin-4-one linked oxadiazole derivatives . These methods highlight the versatility and efficiency of synthesizing oxadiazole-containing compounds.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be confirmed through various spectroscopic techniques, including NMR, IR, and Mass spectral studies. Single crystal X-ray diffraction studies can provide detailed information about the crystal system and lattice parameters, as demonstrated in the characterization of a morpholine-linked oxadiazole compound . These techniques are essential for establishing the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions, depending on the substituents attached to the oxadiazole ring. For instance, the reaction of morpholine-1-carbothioic acid with phenacyl bromides can lead to the formation of different products based on thermodynamic or kinetic control, resulting in either oxathiol or thiazol derivatives . These reactions are influenced by the intermediates formed during the process, such as enolate or C-anion intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. These compounds often exhibit good solubility and stability, making them suitable for biological studies. The presence of the oxadiazole ring can enhance the lipophilicity of the molecule, which is beneficial for cell membrane permeability. The biological activities of these compounds, such as antibacterial, antifungal, and anticancer properties, are often evaluated through in vitro assays against various strains of bacteria, fungi, and cancer cell lines . The results from these studies can provide insights into the potential therapeutic applications of these compounds.

将来の方向性

作用機序

Biochemical Pathways

Without specific studies on this compound, it’s challenging to determine the exact biochemical pathways it affects. 1,3,4-oxadiazole derivatives have been found to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .

Result of Action

Given the biological activities associated with 1,3,4-oxadiazole derivatives, it could potentially have anti-inflammatory, analgesic, antioxidant, anticancer, and anti-hcv effects .

特性

IUPAC Name |

2-(4-methylphenyl)-5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O/c1-16-11-13-18(14-12-16)23-26-27-24(28-23)20-15-22(17-7-3-2-4-8-17)25-21-10-6-5-9-19(20)21/h2-15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMJSPUHZWOVTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

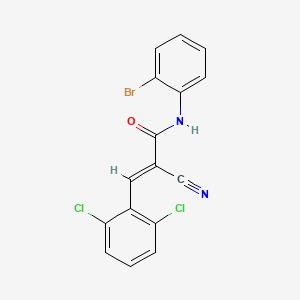

![(Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2515477.png)

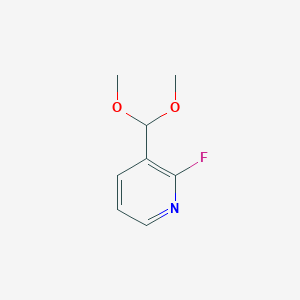

![N-(oxan-4-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2515480.png)

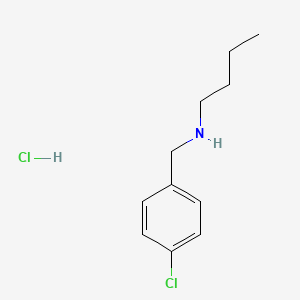

![1-{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl}piperidine-4-carboxamide](/img/structure/B2515487.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2515492.png)

![N-[4-(aminomethyl)phenyl]-4-fluorobenzamide](/img/structure/B2515494.png)